molecular formula C26H23F2N3O3 B13385245 N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide

N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide

Cat. No.: B13385245
M. Wt: 463.5 g/mol
InChI Key: QSHGISMANBKLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: N²-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide, also known as LY-411575 or DBZ (CAS 209984-57-6), is a γ-secretase inhibitor with the molecular formula C₂₆H₂₃F₂N₃O₄ and a molecular weight of 479.48 g/mol . It is a chiral compound with a dibenzazepine core linked to a 3,5-difluorophenylacetyl-alaninamide moiety, contributing to its stereospecific activity .

Mechanism and Applications: LY-411575 selectively inhibits γ-secretase, an enzyme critical for processing amyloid precursor protein (APP) into pathogenic Aβ peptides (implicated in Alzheimer’s disease) and for cleaving Notch receptors (involved in cell differentiation and cancer) . Preclinical studies demonstrate its efficacy in reducing Aβ plaques in transgenic mouse models of Alzheimer’s disease and in modulating Notch signaling for cancer therapy (e.g., gliomas and T-cell acute lymphoblastic leukemia) .

Pharmacokinetics and Challenges: LY-411575 exhibits good bioavailability but has a narrow therapeutic window due to on-target toxicity, including intestinal goblet cell hyperplasia and thymic atrophy, linked to Notch pathway inhibition . Its stereochemistry is critical: the inactive diastereomer LY-D lacks these effects, highlighting the importance of enantiomeric purity .

Properties

IUPAC Name

2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGISMANBKLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859309
Record name N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide, also referred to as Deshydroxy LY-411575, is a compound of interest due to its significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C26H23F2N3O3
  • Molecular Weight : 463.48 g/mol
  • CAS Number : 209984-56-5

Deshydroxy LY-411575 exhibits a range of biological activities primarily through its role as a γ-secretase inhibitor . This inhibition leads to the suppression of Notch signaling pathways, which are critical in various cellular processes including differentiation and proliferation. The compound has been shown to have neuroprotective effects and may play a role in treating conditions such as Alzheimer's disease by modulating amyloid precursor protein (APP) processing.

Pharmacological Effects

  • Anti-Diabetic Activity :
    • In animal models of type 2 diabetes, Deshydroxy LY-411575 enhances the function of GLP-1-producing intestinal L cells, improving glucose tolerance and insulin response .
    • It has been noted to reduce hyperglycemia and improve metabolic profiles in diabetic models.
  • Anti-Fibrotic Properties :
    • The compound prevents collagen accumulation in chronic kidney disease models, indicating potential for renal protective effects .
  • Cardioprotective Effects :
    • It has shown promise in inhibiting abdominal aortic aneurysm formation and suppressing angiogenesis related to aging .
  • Anti-inflammatory Activity :
    • Deshydroxy LY-411575 demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell types .

Summary Table of Biological Activities

Activity TypeEffectReference
Anti-DiabeticImproves glucose tolerance
Anti-FibroticReduces collagen accumulation
CardioprotectiveInhibits abdominal aortic aneurysm
Anti-inflammatorySuppresses pro-inflammatory cytokines

Study on Neuroprotection

A recent study highlighted the neuroprotective effects of Deshydroxy LY-411575 in models of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by amyloid-beta toxicity, suggesting its potential therapeutic role in Alzheimer's disease .

Diabetes Model Research

In diabetic rat models, administration of Deshydroxy LY-411575 resulted in improved insulin sensitivity and reduced blood glucose levels. The study concluded that the compound's mechanism involves enhancement of GLP-1 signaling pathways, making it a candidate for further clinical development in diabetes management .

In Vitro Studies

In vitro assays demonstrated that Deshydroxy LY-411575 effectively inhibits TNF-alpha release from macrophages, showcasing its anti-inflammatory capabilities. This property is particularly relevant for conditions characterized by chronic inflammation .

Scientific Research Applications

N2-[(3,5-Difluorophenyl)acetyl]-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide, also known as (S)-2-(2-(3,5-Difluorophenyl)acetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide, is a chemical compound with several potential applications, primarily as a gamma-secretase inhibitor .

Basic Information

  • CAS No.: 209984-56-5
  • Molecular Formula: C26H23F2N3O3
  • Molecular Weight: 463.48

Scientific Research Applications

The primary application of N2-[(3,5-Difluorophenyl)acetyl]-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide is in scientific research, specifically as a gamma-secretase inhibitor . Gamma-secretase is an enzyme that plays a crucial role in various biological processes by cleaving transmembrane proteins . Inhibition of gamma-secretase has implications in several disease areas, making this compound a valuable tool for studying these conditions .

Gamma-Secretase Inhibition

N2-[(3,5-Difluorophenyl)acetyl]-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide functions by inhibiting gamma-secretase, an enzyme involved in cleaving transmembrane proteins . This inhibition indirectly affects Notch signaling pathways and the processing of gamma-secretase substrates .

Alzheimer's Disease Research

LY-411575, a related dibenzoazepine compound, has been tested as a potential treatment for Alzheimer's disease . By inhibiting gamma-secretase, these compounds can affect the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's .

Hearing Loss Research

LY-411575 also shows promise in counteracting severe hearing loss . The mechanism involves the inhibition of gamma-secretase, which plays a role in the development and function of the inner ear .

Other Potential Applications

Comparison with Similar Compounds

Comparison with Similar γ-Secretase Inhibitors

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Structure Highlights Target Potency (IC₅₀) Selectivity Notes Clinical/Preclinical Outcomes References
LY-411575 (209984-57-6) Dibenzazepine core, 3,5-difluorophenyl, alaninamide 0.3–1.0 nM (Aβ) High Notch inhibition; stereospecific Aβ reduction in mice; thymic atrophy
DAPT (208255-80-5) Dipeptidic backbone, t-butyl ester 10–50 μM Moderate Notch/Aβ selectivity Cochlear hair cell regeneration (low dose)
Semagacestat (LY-450,139; 425386-60-3) Hydroxyethylamine isostere 15 nM (Aβ) Broad γ-secretase inhibition Phase III failure (toxicity: skin cancer)
RO4929097 (847925-91-1) Malonamide-linked dibenzazepine 4–20 nM (Notch) Notch-preferential Cancer trials (gliomas, breast)
Compound E (209984-57-6) Benzodiazepine scaffold 0.3 nM (Aβ) High Aβ/Notch cross-inhibition Synergistic apoptosis in T-ALL
L-685,458 (292632-98-5) Transition-state analog with benzyl groups 1–5 nM (Aβ) Binds catalytic site; non-competitive Tool compound for structural studies

Key Findings:

Potency and Structural Insights: LY-411575 and Compound E share sub-nanomolar potency against Aβ, attributed to their rigid dibenzazepine/benzodiazepine cores and fluorinated aromatic groups, which enhance target binding . In contrast, DAPT’s peptidic structure requires higher doses (micromolar range) for efficacy . RO4929097’s malonamide linker improves Notch selectivity, making it preferable for cancer studies over Aβ-focused inhibitors .

Selectivity and Toxicity: LY-411575’s Notch-related toxicity (e.g., intestinal hyperplasia) mirrors Semagacestat’s clinical failures, underscoring the challenge of balancing Aβ reduction with on-target adverse effects . RO4929097 and L-685,458 show better tolerability in cancer models but lack Aβ efficacy .

Stereochemical Sensitivity :

  • LY-411575’s activity is enantiomer-dependent: the (S,S)-configuration is critical, whereas its diastereomer LY-D is inactive . This contrasts with DAPT and Semagacestat, which lack chiral centers influencing potency .

Synthetic Accessibility :

  • LY-411575’s synthesis avoids chiral chromatography via microwave-assisted lactam formation and silica gel purification, enabling scalable production . In contrast, L-685,458’s complex transition-state structure limits synthetic yield .

Preparation Methods

Preparation of N-Protected Biaryl Amino Acids

  • Starting materials: N-benzyloxycarbonyl (Cbz) or N-trifluoroacetyl derivatives of biaryl amino acids.
  • Method: The amino acids are prepared via standard peptide coupling protocols, with protection of amino groups to prevent side reactions.

Intramolecular Friedel–Crafts Acylation

  • Reaction conditions: Acid chlorides derived from these amino acids are treated with aluminum chloride (AlCl₃) as a Lewis acid catalyst.
  • Process: The acyl chloride undergoes cyclization, forming the dibenzoazepine scaffold.
  • Notes: The use of N-Cbz protected derivatives (compound 1b) has proven effective, with the Cbz group being cleaved during cyclization, simplifying subsequent steps.

Alternative Cyclization Route

  • Method: Cyclization of N-benzyloxycarbonylated biaryl amino acids directly yields the dibenzoazepine core, with the removal of the Cbz group occurring concomitantly during cyclization.

Introduction of the Difluorophenylacetyl Group

The key step involves acylation of the dibenzoazepine core with a 3,5-difluorophenylacetyl chloride to form the N-2-acylated derivative.

Acylation Procedure

  • Reagents: The dibenzoazepine intermediate (e.g., compound 6) is dissolved in anhydrous solvents such as dichloromethane (DCM).
  • Base: Pyridine or triethylamine is added to scavenge HCl produced during acylation.
  • Reaction: Difluorophenylacetyl chloride is added dropwise at low temperature (0°C) to control reactivity.
  • Outcome: The reaction yields the N-2-difluorophenylacetyl-dibenzoazepine derivative with high efficiency.

Reaction Data Table

Step Reagents Solvent Temperature Yield Notes
N-Acylation Difluorophenylacetyl chloride, pyridine DCM 0°C to room temp ~80-90% Controlled addition

Synthesis of the Alaninamide Moiety

The final step involves coupling the acylated dibenzoazepine with an alanine derivative to form the amide linkage.

Activation of the Carboxylic Acid

  • Reagents: Use of coupling agents such as HATU, EDCI, or DCC in the presence of a base like DIPEA.
  • Method: The carboxylic acid of the acylated dibenzoazepine is activated to form an active ester or an O-acylurea intermediate.

Amidation

  • Procedure: The activated intermediate reacts with the amino group of the alanine derivative.
  • Conditions: Typically performed in DMF or DMSO at room temperature.
  • Outcome: Formation of the target compound with high purity.

Final Purification

  • Method: Purification via column chromatography or recrystallization from suitable solvents such as ethyl acetate or methanol.

Notes on Research Discoveries and Data

  • Stereochemistry: The axial chirality of the dibenzoazepine derivatives influences biological activity, with separation of atropisomers achieved via chiral chromatography.
  • Mechanistic Insights: The intramolecular Friedel–Crafts acylation is facilitated by electron-withdrawing groups on the amino acid derivatives, enhancing cyclization efficiency.
  • Yield Data: Overall yields for key steps typically range from 70% to 90%, with the acylation step being the most efficient.

Summary of Preparation Methodology

Stage Key Reagents & Conditions Purpose Yield/Remarks
Core synthesis N-benzyloxycarbonyl biaryl amino acids + AlCl₃ Cyclization to dibenzoazepine ~75-85%
Acylation Difluorophenylacetyl chloride + pyridine Introduction of difluorophenylacetyl group ~80-90%
Amidation Activated carboxylic acid + alanine derivative + coupling reagent Final amide formation ~70-85%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis of this compound likely involves sequential acylation and coupling reactions. A plausible route begins with functionalizing the dibenzoazepin core (e.g., introducing the 5-methyl-6-oxo group via oxidation) before coupling with the alaninamide derivative. Key intermediates include the activated dibenzoazepin-7-amine and the 3,5-difluorophenyl acetyl chloride. For analogous N-acylation reactions, cyclic diaryliodonium salts have been used to stabilize reactive intermediates, as demonstrated in the synthesis of N-acyl carbazoles . Prioritize intermediates with verified stability under anhydrous conditions to avoid hydrolysis of the amide bond.

Q. How can researchers optimize reaction conditions for the acylation step involving the 3,5-difluorophenyl acetyl group?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of the acylating agent. Statistical methods like response surface modeling can identify optimal conditions while minimizing experimental runs . For moisture-sensitive steps, employ Schlenk-line techniques or molecular sieves to improve yield. Reaction progress can be monitored via TLC or inline FTIR to detect acyl intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the dibenzoazepin core (aromatic protons at δ 6.5–7.5 ppm) and the 3,5-difluorophenyl group (distinct 19F^{19} \text{F}-NMR signals at δ -110 to -120 ppm).
  • HRMS : High-resolution mass spectrometry validates the molecular formula (C28H24F2N2O3\text{C}_{28}\text{H}_{24}\text{F}_2\text{N}_2\text{O}_3) and detects isotopic patterns for fluorine.
  • X-ray crystallography : Resolve stereochemical uncertainties, particularly around the 5-methyl-6-oxo substituent, if single crystals are obtainable .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of the dibenzo[b,d]azepin core during functionalization?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can map potential energy surfaces to identify low-energy pathways for electrophilic substitution. For example, Fukui indices quantify reactive sites on the aromatic system, while transition-state modeling explains selectivity for the 5-methyl-6-oxo position. Machine learning models trained on similar spirocyclic systems can further narrow down optimal reaction coordinates .

Q. How should contradictory data in the compound’s in vitro vs. in vivo pharmacological profiles be resolved?

  • Methodological Answer : Conduct a meta-analysis of pharmacokinetic (PK) parameters, focusing on bioavailability and metabolic stability. Use LC-MS/MS to quantify plasma concentrations and identify metabolites (e.g., via CYP450 assays). If in vitro activity is high but in vivo efficacy is low, consider:

  • Tissue penetration : Measure logP values to assess lipid membrane permeability.
  • Protein binding : Use equilibrium dialysis to determine free drug fractions.
  • Species-specific metabolism : Cross-validate results in humanized liver models .

Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2\text{H}_2\text{O}_2), and photolytic (UV) conditions. Monitor degradation products via UPLC-QTOF and correlate with theoretical fragmentation patterns.
  • Accelerated stability testing : Use Arrhenius kinetics to predict shelf-life at varying temperatures and humidity levels.
  • Mechanistic insights : Apply kinetic isotope effects (KIEs) to identify rate-determining steps in hydrolysis or oxidation pathways .

Notes

  • For advanced PK/PD modeling, integrate COMSOL Multiphysics with AI-driven parameter estimation to simulate tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.